Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H20F2N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an amino group, and a difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(3,4-difluorophenyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-benzylpiperidine: Shares a similar piperidine core but lacks the difluorophenyl group.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring and a bromophenyl group instead of a difluorophenyl group.
Uniqueness
Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and binding affinity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H20F2N2O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(22)8-10-23(11-9-19)18(24)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 |
InChI Key |
XMAQOOZOFVHWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)F)F)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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